![molecular formula C11H11BrO2 B3314631 2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene CAS No. 951887-62-0](/img/structure/B3314631.png)
2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene
描述
“2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene” is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 . It is used for pharmaceutical testing .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it’s worth noting that autopolymerization is a common synthesis method for similar compounds . This involves using halogenated derivatives and investigating the reaction products in various states (gas, liquid, solid) using techniques like UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Chemical Reactions Analysis
The autopolymerization reaction of similar compounds has been studied . It was found that the reaction mechanism occurred in multiple steps and involved a side reaction . When a brominated alkoxythiophene was used as a monomer, hydrogen bromide gas was generated, acting as both a catalyst for the polymerization reaction and an acid to cleave the alkoxyl group .科学研究应用
2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, pharmacology, and toxicology. This compound has been used as a starting material for the synthesis of various drugs, hormones, and other bioactive molecules. It has also been used as a reagent in the synthesis of other compounds, such as amino acids and peptides. This compound has also been used in the study of the effects of drugs, hormones, and other bioactive molecules on cells and tissues.
作用机制
The mechanism of action of 2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene is not fully understood, but it is believed to involve the formation of a reactive intermediate, which then reacts with a nucleophile such as an aldehyde or ketone to form the desired product. The mechanism of action of this compound is also believed to involve the formation of a carbanion intermediate, which is then reacted with a nucleophile to form the desired product.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects on cells and tissues. It has been found to have a stimulatory effect on the release of hormones, and it has also been found to have a stimulatory effect on the expression of certain genes. This compound has also been found to have an inhibitory effect on the activity of certain enzymes, and it has been found to have an inhibitory effect on the activity of certain proteins.
实验室实验的优点和局限性
One of the main advantages of using 2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene in lab experiments is that it is relatively easy to synthesize. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to using this compound in lab experiments, such as the fact that it is not very stable and can degrade over time. Additionally, it can be difficult to control the reaction conditions when using this compound in lab experiments.
未来方向
There are several potential future directions for 2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene research. One potential direction is to further investigate the mechanism of action of this compound and to develop more efficient and specific methods of synthesis. Additionally, further research could be done to explore the potential applications of this compound in the fields of biochemistry, physiology, pharmacology, and toxicology. Finally, further research could be done to explore the potential therapeutic effects of this compound on cells and tissues.
属性
IUPAC Name |
6-(2-bromoprop-2-enyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-8(12)6-9-2-3-10-11(7-9)14-5-4-13-10/h2-3,7H,1,4-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGWYTZKSMBBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC2=C(C=C1)OCCO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



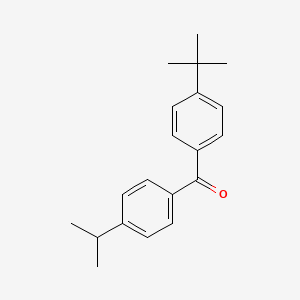
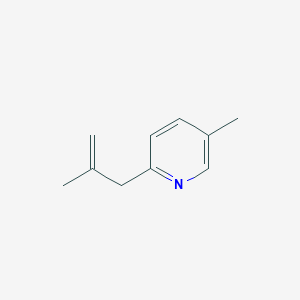

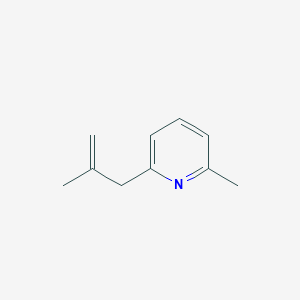
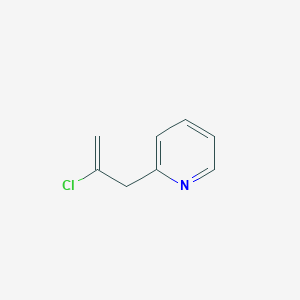
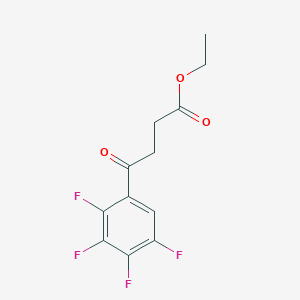


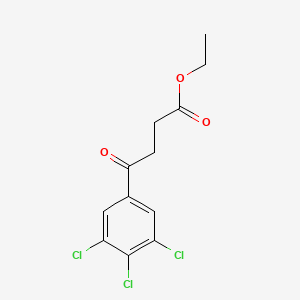
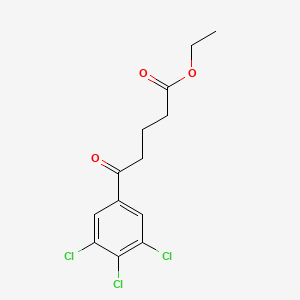
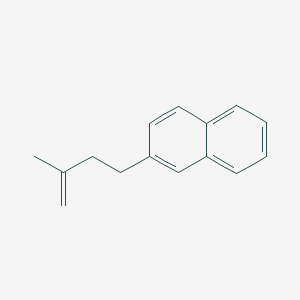
![2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene](/img/structure/B3314630.png)
![3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene](/img/structure/B3314638.png)
![2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B3314640.png)